Sibiricin

Overview

Description

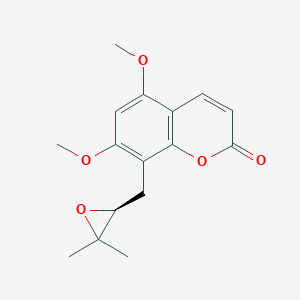

8-[[(2S)-3,3-Dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one is a natural product found in Murraya paniculata, Merrillia caloxylon, and Murraya alata with data available.

Mechanism of Action

Target of Action

Sibiricin is a bioactive isoquinoline alkaloid It is structurally related to other isoquinoline alkaloids such as ochrobirine and ochotensine , which are known to interact with various receptors and enzymes in the body.

Mode of Action

Isoquinoline alkaloids, to which this compound belongs, are known to interact with various receptors and enzymes, influencing numerous biochemical processes

Biochemical Pathways

Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism

Result of Action

As an isoquinoline alkaloid, it may share some of the biological activities observed in this class of compounds, such as anti-inflammatory, antioxidant, and neuroprotective effects . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sibiricin are not well-studied yet. As an isoquinoline alkaloid, it may interact with various enzymes, proteins, and other biomolecules. Isoquinoline alkaloids are known to interact with a wide range of biological targets, including enzymes and receptors, influencing various biochemical reactions .

Molecular Mechanism

Isoquinoline alkaloids often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoquinoline alkaloids are often involved in various metabolic pathways, interacting with enzymes and cofactors .

Biological Activity

Sibiricin is a bioactive compound derived from Polygonatum sibiricum, a plant known for its traditional medicinal uses in various cultures, particularly in East Asia. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is classified as a coumarin derivative and has been isolated from the leaves of Murraya gleinei alongside other compounds such as phebalosin and various flavonoids . The compound has drawn interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-acetylcholinesterase effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that extracts from Polygonatum sibiricum show strong scavenging abilities against free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The dichloromethane extract of Polygonatum sibiricum demonstrated the highest antioxidant activity in assays such as DPPH and ABTS .

| Extract Type | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) | FRAP (mmol FeSO4/g) |

|---|---|---|---|

| Dichloromethane | 18.84 ± 1.80 | 22.34 ± 1.66 | 0.45 ± 0.02 |

| Ethyl Acetate | 32.60 ± 5.27 | 34.00 ± 2.00 | 0.30 ± 0.01 |

2. Anti-Inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6) in macrophage models . The compound's efficacy in reducing inflammation suggests potential applications in treating inflammatory diseases.

| Inflammatory Mediator | Inhibition (%) at 50 μM |

|---|---|

| Nitric Oxide (NO) | 75% |

| TNF-α | 70% |

| IL-6 | 65% |

3. Anti-Acetylcholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is crucial for the management of Alzheimer's disease and other cognitive disorders. This compound has demonstrated potent AChE inhibitory activity with an IC50 value significantly lower than that of standard inhibitors like chlorogenic acid .

| Compound | IC50 (μM) |

|---|---|

| This compound | 23.13 ± 3.15 |

| Scopoletin | 32.35 ± 2.05 |

| Rutin | 33.09 ± 5.43 |

| Chlorogenic Acid | 68.23 ± 2.90 |

The mechanisms underlying the biological activities of this compound include:

- Radical Scavenging : The ability to donate electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Binding to active sites of enzymes like AChE to prevent substrate hydrolysis.

- Cytokine Modulation : Reducing the expression and release of pro-inflammatory cytokines through inhibition of signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted on RAW264.7 macrophages indicated that this compound significantly reduced LPS-induced NO production, demonstrating its anti-inflammatory potential .

- Another investigation revealed that this compound's antioxidant properties could be harnessed for developing natural supplements aimed at combating oxidative stress-related diseases .

Properties

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the absolute configuration of Sibiricin and how was it determined?

A1: The absolute configuration of (-)-Sibiricin has been established through its chemical correlation with Omphamurin. Researchers determined the absolute configuration of Omphamurin at the C-2' position to be S using Horeau's method. This information, combined with chemical correlation studies, allowed for the determination of the absolute stereochemistry of (-)-Sibiricin. [, ]

Q2: What other prenylcoumarins have been isolated from Murraya paniculata var. omphalocarpa?

A2: In addition to this compound, researchers identified several other prenylcoumarins in Murraya paniculata var. omphalocarpa. These include:

Q3: Where can I find more information about the structural characterization of this compound?

A3: While the provided abstracts [, ] focus on the isolation and absolute configuration determination of this compound, a deeper exploration of its structural characterization can be found in the research on Seseli sibiricum. This plant species is where this compound was initially discovered and characterized. [] This research likely contains details on the compound's molecular formula, weight, and spectroscopic data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.